

3',4'-Dichloro-4'-fluorobenzophenone chemical structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3',4-Dichloro-4'-fluorobenzophenone
Cat. No.:	B1358996

[Get Quote](#)

An In-depth Technical Guide to 3',4'-Dichloro-4'-fluorobenzophenone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3',4'-Dichloro-4'-fluorobenzophenone, a halogenated aromatic ketone. It details the chemical structure, IUPAC nomenclature, and key physicochemical properties. A standard synthetic protocol via Friedel-Crafts acylation is presented, along with tabulated spectral data for analytical characterization. Furthermore, this guide explores the broader context of substituted benzophenones in medicinal chemistry, outlining their potential as scaffolds for drug discovery and illustrating a general workflow for their synthesis and evaluation.

Chemical Structure and Nomenclature

3',4'-Dichloro-4'-fluorobenzophenone is a tri-substituted benzophenone derivative with the chemical formula $C_{13}H_7Cl_2FO$.

Chemical Structure:

Chemical structure of 3',4'-Dichloro-4'-fluorobenzophenone

IUPAC Name: (3,4-dichlorophenyl)(4-fluorophenyl)methanone

CAS Number: 157428-51-8

Physicochemical and Spectral Data

Precise experimental data for 3',4'-Dichloro-4'-fluorobenzophenone is not readily available in public literature. The following table summarizes key computed and expected properties based on its structure and data from analogous compounds.

Property	Value	Source
Molecular Formula	C ₁₃ H ₇ Cl ₂ FO	N/A
Molecular Weight	269.09 g/mol	N/A
Appearance	Expected to be a white to off-white crystalline solid	Analogy
Melting Point	Not Determined	N/A
Boiling Point	Not Determined	N/A
Solubility	Expected to be soluble in common organic solvents (e.g., DCM, THF, acetone) and insoluble in water.	Analogy
¹ H NMR (CDCl ₃ , 400 MHz) δ (ppm)	Expected signals in the aromatic region (approx. 7.0-8.0 ppm)	Analogy[1]
¹³ C NMR (CDCl ₃ , 100 MHz) δ (ppm)	Expected signals for carbonyl carbon (approx. 194 ppm) and aromatic carbons (approx. 115-166 ppm)	Analogy[1]

Synthesis via Friedel-Crafts Acylation

The primary synthetic route to 3',4'-Dichloro-4'-fluorobenzophenone is the Friedel-Crafts acylation of fluorobenzene with 3,4-dichlorobenzoyl chloride in the presence of a Lewis acid

catalyst, such as aluminum chloride (AlCl_3).

Experimental Protocol

Materials:

- Fluorobenzene
- 3,4-Dichlorobenzoyl chloride
- Anhydrous Aluminum Chloride (AlCl_3)
- Dichloromethane (DCM), anhydrous
- Hydrochloric acid (HCl), aqueous solution (e.g., 1M)
- Saturated sodium bicarbonate (NaHCO_3) solution
- Saturated sodium chloride (NaCl) solution (brine)
- Anhydrous magnesium sulfate (MgSO_4) or sodium sulfate (Na_2SO_4)
- Hexanes or other suitable recrystallization solvent

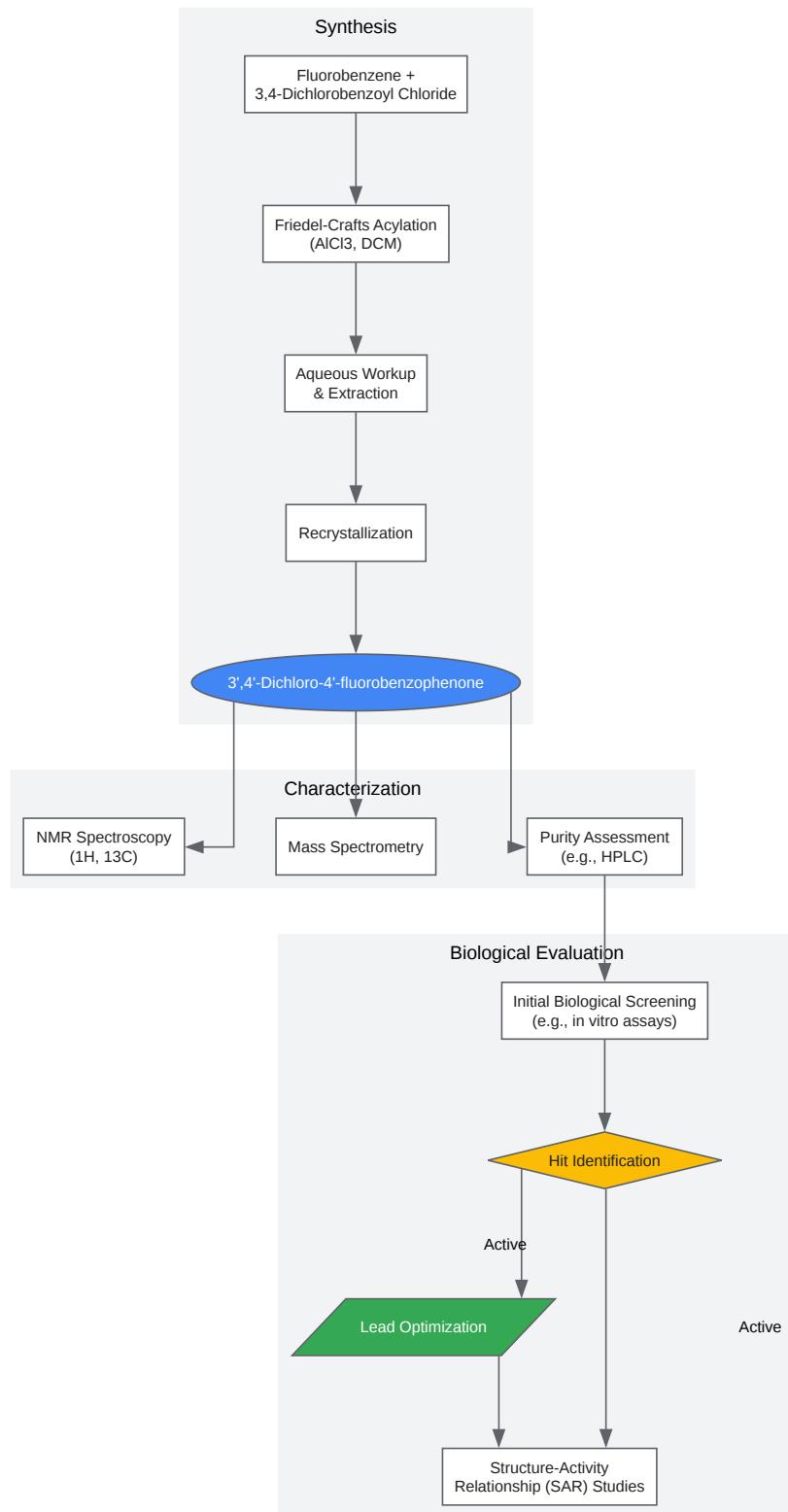
Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 1.5 equivalents) in anhydrous dichloromethane.
- Cool the suspension in an ice bath to 0 °C.
- Add 3,4-dichlorobenzoyl chloride (1.0 equivalent) to the stirred suspension.
- Slowly add fluorobenzene (1.0 to 1.2 equivalents) dropwise from the addition funnel, maintaining the temperature at 0 °C.

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and concentrated hydrochloric acid.
- Transfer the mixture to a separatory funnel and separate the organic layer.
- Extract the aqueous layer with dichloromethane (2 x 50 mL).
- Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO_3 solution, and finally with brine.
- Dry the organic layer over anhydrous MgSO_4 or Na_2SO_4 , filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford pure (3,4-dichlorophenyl)(4-fluorophenyl)methanone.

Biological and Medicinal Context

While specific biological activities of 3',4'-Dichloro-4'-fluorobenzophenone have not been extensively reported, the benzophenone scaffold is a well-established pharmacophore in medicinal chemistry.^[2] Derivatives of benzophenone have demonstrated a wide range of biological activities, including:


- Antimicrobial and Antifungal Activity: The core structure is present in naturally occurring and synthetic compounds with antimicrobial properties.
- Anticancer Activity: Certain substituted benzophenones have shown promise as potential anticancer agents.
- Anti-HIV Activity: Benzophenone derivatives have been investigated as non-nucleoside reverse transcriptase inhibitors for the treatment of HIV.^[3]
- Antileishmanial Activity: Recent studies have explored benzophenone derivatives as potential therapeutic agents against Leishmaniasis.^{[1][4]}

The specific substitution pattern of halogens on the phenyl rings of 3',4'-Dichloro-4'-fluorobenzophenone makes it an interesting candidate for further biological evaluation. The presence and position of chloro and fluoro substituents can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, all of which are critical factors in drug design.

Experimental and Logical Workflow Diagram

The following diagram illustrates a general workflow for the synthesis and preliminary evaluation of substituted benzophenones like 3',4'-Dichloro-4'-fluorobenzophenone.

Workflow for Synthesis and Evaluation of Substituted Benzophenones

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis, characterization, and biological evaluation of substituted benzophenones.

Conclusion

3',4'-Dichloro-4'-fluorobenzophenone is a halogenated aromatic ketone with potential applications in materials science and medicinal chemistry. This guide has provided its chemical identity, a putative synthetic protocol, and a summary of its expected analytical characteristics. The broader biological significance of the benzophenone scaffold suggests that this compound may warrant further investigation in drug discovery programs. The provided workflow offers a strategic approach for the synthesis and evaluation of this and other novel substituted benzophenones.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. Bis(4-fluorophenyl)-methanone CAS#: 345-92-6 [m.chemicalbook.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- To cite this document: BenchChem. [3',4'-Dichloro-4'-fluorobenzophenone chemical structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1358996#3-4-dichloro-4-fluorobenzophenone-chemical-structure-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com